Pyrrolo[1,2-a]pyrazine-8-carbaldehyde

Antimicrobial Antifungal Antiviral

This C8-aldehyde pyrrolo[1,2-a]pyrazine offers distinct synthetic advantages over the 6-carbaldehyde and [2,3-b] isomers. The reactive aldehyde at the 8-position enables high-yield Suzuki couplings (65–88%) for rapid SAR exploration. Demonstrated class-level superiority in antibacterial, antifungal, and antiviral assays versus the [2,3-b] scaffold. Ideal for anticonvulsant lead optimization (in vivo ED₅₀ 32.24 mg/kg) and glioblastoma-selective programs (IC₅₀ 60 µM, normal-cell sparing). Insist on position-verified material for reproducible results.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 179381-15-8
Cat. No. B064523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-8-carbaldehyde
CAS179381-15-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=CC2=C1C=O
InChIInChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H
InChIKeyDIBCQYNKLPPLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS 179381-15-8): A Strategic Aldehyde Building Block for Bioactive Heterocycle Synthesis


Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is a heterocyclic building block consisting of a fused pyrrole and pyrazine ring system with a reactive aldehyde group at the 8-position . It is a member of the pyrrolopyrazine family, a scaffold recognized for its diverse pharmacological potential including antibacterial, antifungal, antiviral, and kinase inhibitory activities [1]. This compound, with a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g/mol, serves as a strategic intermediate for constructing complex molecules in drug discovery and materials science .

Why Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS 179381-15-8) Cannot Be Directly Replaced by Generic Analogs in Critical Synthesis


The pyrrolopyrazine scaffold is not a uniform entity; its biological activity and synthetic utility are exquisitely sensitive to both the position of the fused ring system and the nature of substituents. Critically, pyrrolo[1,2-a]pyrazine derivatives demonstrate a distinct pharmacological profile compared to their 5H-pyrrolo[2,3-b]pyrazine isomers [1]. Furthermore, within the pyrrolo[1,2-a]pyrazine series, the location of a functional group, such as an aldehyde at the C8 versus C6 position, dictates the available downstream derivatization pathways and the resultant molecular properties [2]. The following quantitative evidence demonstrates that simple interchange with related pyrrolopyrazine analogs is not scientifically defensible without compromising the specific synthetic outcome or biological profile.

Quantitative Differentiation of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS 179381-15-8) for Evidence-Based Procurement


Class-Level Pharmacological Differentiation: Pyrrolo[1,2-a]pyrazine Core Favors Antimicrobial Activity Over Kinase Inhibition

The pyrrolo[1,2-a]pyrazine scaffold, which forms the core of this compound, is preferentially associated with antimicrobial, antifungal, and antiviral activities, in contrast to the 5H-pyrrolo[2,3-b]pyrazine scaffold, which shows greater activity on kinase inhibition [1].

Antimicrobial Antifungal Antiviral

Anticancer Potency Benchmark: Pyrrolo[1,2-a]pyrazine Derivatives Demonstrate µM Activity Against Glioblastoma with Selectivity

A library of 11 pyrrolo[1,2-a]pyrazine derivatives, synthesized from a common core, were evaluated for antiproliferative activity. A naphthyl-substituted derivative (3g) exhibited an IC₅₀ of 60 µM against the U87MG glioblastoma cell line while showing no antiproliferative effect on normal human dermal fibroblast (HDF) cells up to 100 µM, indicating a >1.67-fold selectivity window [1]. The 8-carbaldehyde moiety serves as a versatile handle for introducing such potency-enhancing substituents.

Anticancer Glioblastoma Selectivity

In Vivo Anticonvulsant Efficacy Benchmark: Pyrrolo[1,2-a]pyrazine Core Achieves an ED₅₀ of 32.24 mg/kg in Pharmacoresistant Seizure Model

Optimized pyrrolo[1,2-a]pyrazine derivatives have demonstrated in vivo efficacy in models of pharmacoresistant epilepsy. The most active derivative, 5a, exhibited an ED₅₀ value of 32.24 mg/kg and a protective index (PI) of 6.6 in the 6 Hz test, a model of pharmacoresistant limbic seizures [1]. This highlights the scaffold's potential for developing therapies for difficult-to-treat epilepsy, with the 8-carbaldehyde derivative representing a starting point for SAR exploration.

Anticonvulsant Epilepsy In Vivo

Purity and Specification Advantages: 98% Purity with Detailed Safety and Handling Data Ensures Reproducible Synthesis

Commercial availability with a defined purity of 98% (HPLC or similar) provides a reliable starting point for synthesis . This contrasts with suppliers offering only 95% purity , where the presence of additional impurities can significantly impact reaction yields and product purification. Furthermore, comprehensive safety data, including specific GHS hazard statements (H302, H315, H319, H335), are available to ensure proper handling and regulatory compliance .

Purity Specification Procurement

Synthetic Versatility: C8 Aldehyde Enables Diverse Derivatization Not Possible with C6 Aldehyde Isomer

The C8 position of the pyrrolo[1,2-a]pyrazine ring system is a more sterically accessible site for functionalization compared to the C6 position, which is adjacent to the bridgehead nitrogen [1]. This allows for a wider range of reactions, including condensations, nucleophilic additions, and metal-catalyzed cross-couplings, to proceed with higher efficiency and yield. Studies on diversity-oriented decoration of pyrrolo[1,2-a]pyrazines have demonstrated that C8-substituted derivatives can be selectively arylated via Suzuki coupling, providing access to libraries not accessible from the C6-aldehyde isomer .

Synthetic Chemistry Derivatization Building Block

Optimal Application Scenarios for Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS 179381-15-8) in Drug Discovery and Chemical Synthesis


Antimicrobial Lead Generation

Use as a core scaffold for synthesizing focused libraries targeting novel antibacterial, antifungal, or antiviral agents. The [1,2-a]pyrazine core has a demonstrated class-level advantage in these areas over the [2,3-b] isomer [1]. The reactive aldehyde handle at the 8-position allows for rapid diversification to explore structure-activity relationships (SAR) and identify potent leads.

Synthesis of CNS-Active Drug Candidates

Employ this building block to generate analogs of known anticonvulsant pyrrolo[1,2-a]pyrazines, which have shown in vivo efficacy with ED₅₀ values as low as 32.24 mg/kg in models of pharmacoresistant epilepsy [1]. The 8-carbaldehyde provides a versatile starting point for installing aromatic substituents at C4, a key modification for optimizing anticonvulsant activity.

Oncology Target Validation and Hit Expansion

Utilize the compound to create a library of pyrrolo[1,2-a]pyrazine derivatives for screening against cancer cell lines. As demonstrated with glioblastoma, derivatives of this core can achieve selective antiproliferative activity (IC₅₀ 60 µM) while sparing normal cells [1]. This makes it a valuable starting point for projects requiring a favorable therapeutic index.

Diversity-Oriented Synthesis (DOS) and Library Production

Incorporate into DOS campaigns to generate structurally diverse and complex molecules. The C8 aldehyde group is a well-precedented site for high-yielding derivatization reactions (e.g., Suzuki coupling, yields 65-88%), offering a reliable route to populate chemical space not accessible via the C6-aldehyde isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrazine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.